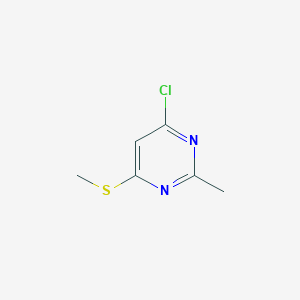

4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE

Description

Historical Context of Pyrimidine Derivatives in Organic Chemistry

The historical development of pyrimidine chemistry traces back to the early nineteenth century when the first pyrimidine derivative, alloxan, was isolated in 1818 by Brugnatelli through the oxidation of uric acid with nitric acid. This discovery marked the beginning of systematic investigations into what would later be recognized as one of the most important classes of heterocyclic compounds in organic chemistry. The term "pyrimidines" originally referred to the breakdown products of uric acid, and these compounds were initially designated as "m-diazine" to distinguish them from other diazine isomers.

The systematic study of pyrimidines began in earnest in 1884 when Pinner initiated comprehensive research by synthesizing derivatives through the condensation of ethyl acetoacetate with amidines. Pinner's contributions were foundational to the field, as he first proposed the name "pyrimidin" in 1885, establishing the nomenclature that continues to be used today. The preparation of the parent pyrimidine compound was achieved in 1900 by Gabriel and Colman, who developed a method involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The significance of pyrimidine derivatives became increasingly apparent as their widespread occurrence in natural systems was recognized. These compounds are fundamental components of nucleic acids, with cytosine, thymine, and uracil serving as essential nucleotide bases in deoxyribonucleic acid and ribonucleic acid. Additionally, pyrimidine derivatives such as thiamine (vitamin B₁) and various synthetic compounds including barbiturates have demonstrated the versatility and importance of this heterocyclic system across multiple fields of chemistry and biochemistry.

The development of synthetic methodologies for pyrimidine derivatives has evolved substantially since the early pioneering work. Modern synthetic approaches have incorporated advanced techniques including cross-coupling chemistry, multicomponent reactions, and catalytic processes to achieve more efficient and selective syntheses of substituted pyrimidines. These advances have enabled the preparation of increasingly complex pyrimidine derivatives, including compounds like 4-chloro-2-methyl-6-(methylthio)pyrimidine, which showcase the potential for multiple functional group incorporation within the pyrimidine framework.

Structural Significance of Substituent Positioning in Heterocyclic Systems

The structural arrangement of substituents on the pyrimidine ring system profoundly influences the electronic, geometric, and chemical properties of the resulting compounds. In the case of this compound, the strategic positioning of three distinct substituents creates a complex interplay of electronic effects that determine the molecule's overall behavior and reactivity patterns. The pyrimidine ring itself possesses inherent asymmetry due to the positioning of nitrogen atoms at positions 1 and 3, which creates distinct electronic environments at different carbon positions.

Research has demonstrated that the positioning of substituents relative to the endocyclic nitrogen atoms significantly affects their electronic properties and the overall stability of the molecular system. The nitrogen atoms in the pyrimidine ring exert both inductive and resonance effects on attached substituents, with the magnitude and direction of these effects depending critically on the relative positioning. In ortho positions relative to nitrogen atoms, substituents experience enhanced electronic interactions that can substantially modify their donor or acceptor properties compared to their behavior in non-heterocyclic systems.

The chlorine substituent at position 4 in this compound occupies a site that is ortho to one nitrogen atom and meta to the other, creating an asymmetric electronic environment. Studies of halogen substituents in pyrimidine systems have shown that chlorine exhibits moderate electron-withdrawing character, with substituent constant values that reflect its inductive effects. The positioning of chlorine at position 4 places it in a location where it can participate in through-bond electronic interactions with both nitrogen atoms, though to different degrees based on the proximity relationships.

| Position | Substituent | Relationship to N-1 | Relationship to N-3 | Electronic Effect |

|---|---|---|---|---|

| 2 | Methyl | ortho | ortho | Electron-donating, sterically constrained |

| 4 | Chlorine | meta | ortho | Electron-withdrawing, asymmetric environment |

| 6 | Methylthio | ortho | meta | Mixed electronic effects, sulfur participation |

The methyl group at position 2 occupies a unique location where it is ortho to both nitrogen atoms simultaneously. This positioning creates a highly constrained electronic environment where the methyl group experiences enhanced electron-donating interactions with both nitrogen atoms. Research on substituent effects in heterocyclic systems has shown that alkyl groups in such positions can exhibit modified electronic properties compared to their behavior in carbocyclic systems, often showing enhanced donation due to hyperconjugative interactions with the electron-deficient heterocyclic framework.

The methylthio group at position 6 introduces additional complexity through the presence of sulfur, which can participate in both sigma and pi electronic interactions with the pyrimidine ring system. The positioning of this substituent places it ortho to the nitrogen at position 1 and meta to the nitrogen at position 3, creating an asymmetric electronic environment similar to that experienced by the chlorine substituent. The sulfur atom in the methylthio group can act as both an electron donor through its lone pairs and as an electron acceptor through its vacant d orbitals, leading to complex electronic effects that depend on the specific molecular environment and external conditions.

Geometric considerations also play a crucial role in determining the properties of substituted pyrimidines. The pyrimidine ring system exhibits specific bond lengths and angles that create constraints on substituent positioning and rotation. Research has shown that substituents can experience conformational restrictions that influence their ability to participate in electronic interactions with the ring system and with each other. The combination of multiple substituents, as in this compound, can lead to steric interactions that further modify the electronic structure and reactivity patterns of the molecule.

Nomenclature and IUPAC Classification

The systematic nomenclature of pyrimidine derivatives follows established International Union of Pure and Applied Chemistry principles that prioritize clarity and unambiguous identification of molecular structures. The naming of this compound exemplifies the application of these systematic rules to complex substituted heterocyclic systems. The fundamental approach involves identifying the parent heterocyclic system, determining the positions of substituents, and applying appropriate prefixes and locants to create a comprehensive chemical name.

The pyrimidine ring system serves as the parent structure, with numbering beginning at the nitrogen atom that would provide the lowest possible numbers for substituents when the compound is named as a complete entity. In the IUPAC system for pyrimidines, the nitrogen atoms are assigned positions 1 and 3, creating a numbering pattern that proceeds around the ring to provide positions 2, 4, 5, and 6 for potential substitution sites. This numbering system ensures consistency across all pyrimidine derivatives and facilitates clear communication of structural information.

The specific nomenclature for this compound reflects the systematic identification of each substituent and its position. The chlorine atom at position 4 is designated as "4-chloro," indicating the presence of a halogen substituent at the specified location. The methyl group at position 2 is identified as "2-methyl," reflecting the presence of a simple alkyl substituent. The methylthio group at position 6 requires more complex designation as "6-(methylthio)," where the parentheses indicate that the methylthio group functions as a single substituent unit attached through the sulfur atom.

Alternative systematic names for this compound include variations that reflect different approaches to describing the methylthio substituent. The designation "4-chloro-2-methyl-6-(methylsulfanyl)pyrimidine" represents an alternative IUPAC acceptable name that uses "methylsulfanyl" instead of "methylthio" to describe the sulfur-containing substituent. Both naming conventions are acceptable under current IUPAC guidelines, though "methylthio" remains more commonly used in chemical literature and databases.

| Naming Convention | Systematic Name | CAS Registry Number | Alternative Designations |

|---|---|---|---|

| IUPAC Preferred | This compound | 867131-59-7 | 4-chloro-2-methyl-6-(methylsulfanyl)pyrimidine |

| Chemical Abstracts | Same | 867131-59-7 | This compound |

| PubChem | Same | CID varies | Multiple synonym entries |

The classification of this compound within broader chemical taxonomy systems places it as a member of several important structural categories. It belongs to the diazines, which are six-membered heterocycles containing two nitrogen atoms, and specifically to the pyrimidine subfamily where the nitrogen atoms occupy the 1,3-positions. The compound is further classified as a substituted pyrimidine, reflecting the presence of multiple non-hydrogen substituents on the ring system.

From a functional group perspective, the compound contains multiple distinct chemical functionalities that influence its classification and expected reactivity patterns. The presence of the chloro substituent classifies it as an organochlorine compound, while the methylthio group identifies it as an organosulfur compound. The combination of these functionalities within a single molecular framework creates a compound that can participate in multiple types of chemical reactions and exhibits properties characteristic of each functional group class.

Propriétés

IUPAC Name |

4-chloro-2-methyl-6-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2S/c1-4-8-5(7)3-6(9-4)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAKFWMJJGITGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718841 | |

| Record name | 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867131-59-7 | |

| Record name | 4-Chloro-2-methyl-6-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867131-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chlorination of 2-Methyl-4-hydroxypyrimidine

A well-documented method involves chlorination of 2-methyl-4-hydroxypyrimidine using phosphorus oxychloride (POCl₃) in the presence of an organic base such as triethylamine or pyridine. The reaction typically proceeds at 25–100°C for 2–5 hours, converting the hydroxyl group at the 4-position to a chlorine atom.

Reaction conditions and notes:

| Parameter | Details |

|---|---|

| Starting material | 2-methyl-4-hydroxypyrimidine |

| Chlorinating agent | Phosphorus oxychloride (POCl₃) |

| Organic base | Triethylamine, diisopropylethylamine, pyridine |

| Temperature | 25–100°C |

| Reaction time | 2–5 hours |

| Work-up | Removal of excess POCl₃ under reduced pressure, quenching with water, organic solvent extraction, drying, and concentration |

This step yields 4-chloro-2-methylpyrimidine as an intermediate.

Introduction of the Methylthio Group at Position 6

Methylthiolation at the 6-position can be achieved by nucleophilic substitution of a suitable leaving group (often chlorine) with a methylthiolate source or by reaction with methanethiol derivatives under basic conditions.

One approach involves reacting 4,6-dichloro-2-(methylthio)pyrimidine with nucleophiles to selectively substitute the chlorine at position 6, or conversely, methylthiolation of 4-chloro-6-methylpyrimidine intermediates.

An alternative synthesis reported involves starting from alkylated thiouracil derivatives, which upon treatment with POCl₃ under reflux for 2 hours, yield 4-chloro-6-methyl-2-(methylthio)pyrimidine. This method involves:

- Reaction of alkylated thiouracil with hydrazine hydrate in ethanol under reflux to form 2-hydrazino-6-methylpyrimidin-4-one.

- Subsequent chlorination with POCl₃ to form 4-chloro-2-hydrazino-6-methylpyrimidine.

- Finally, methylthiolation to obtain the target compound.

This route is efficient and allows for functional group transformations under controlled conditions.

In industrial production, the synthesis is optimized for yield and purity by:

- Using large-scale reactors with controlled temperature and stirring.

- Employing purification techniques such as recrystallization and distillation.

- Controlling stoichiometry and reaction atmosphere to minimize side reactions (e.g., over-chlorination or oxidation of methylthio groups).

- Safety protocols include handling toxic reagents like POCl₃ in fume hoods and storing products under inert atmospheres.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Chlorination | 2-methyl-4-hydroxypyrimidine + POCl₃ + organic base, 25–100°C, 2–5 h | 4-chloro-2-methylpyrimidine |

| 2. Methylthiolation | Reaction with methylthiolate or methanethiol derivatives under basic conditions | Introduction of methylthio group at 6-position |

| Alternative route | Alkylated thiouracil + POCl₃, reflux 2 h | Direct formation of 4-chloro-6-methyl-2-(methylthio)pyrimidine |

- Reaction temperature and time critically influence the chlorination yield; prolonged heating or high temperatures can lead to side reactions.

- Choice of organic base affects the reaction rate and product purity; triethylamine and pyridine are commonly preferred.

- Methylthiolation requires careful control to prevent oxidation of the thioether group.

- Industrial processes emphasize continuous monitoring of reaction parameters and use of inert atmospheres to enhance yield and safety.

The preparation of 4-chloro-2-methyl-6-(methylthio)pyrimidine is accomplished primarily through chlorination of hydroxypyrimidine precursors followed by methylthiolation. Alternative synthetic routes via alkylated thiouracil intermediates provide efficient access to the compound. Industrial synthesis focuses on optimizing reaction conditions and purification to achieve high yield and purity while maintaining safety standards. The choice of reagents, reaction temperature, and time are critical parameters influencing the overall success of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfide.

Common Reagents and Conditions

Substitution: Reagents like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydride) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

Substitution: Products include 4-amino-2-methyl-6-(methylsulfanyl)pyrimidine or 4-thio-2-methyl-6-(methylsulfanyl)pyrimidine.

Oxidation: Products include 4-chloro-2-methyl-6-(methylsulfinyl)pyrimidine or 4-chloro-2-methyl-6-(methylsulfonyl)pyrimidine.

Applications De Recherche Scientifique

4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiviral or anticancer properties.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Agrochemicals: It is a precursor for the synthesis of herbicides and pesticides.

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Mécanisme D'action

The mechanism of action of 4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied.

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Variations

The following table summarizes structurally related pyrimidine derivatives, highlighting substituent patterns and key properties:

Physicochemical Properties

- Lipophilicity : Methylthio (-SMe) and ethoxy (-OEt) substituents increase lipophilicity, enhancing membrane permeability in drug candidates .

- Electron-Withdrawing Effects : Chlorine at position 4 activates the pyrimidine ring for electrophilic attacks, while methyl groups at position 2 stabilize the structure sterically .

Activité Biologique

4-Chloro-2-methyl-6-(methylthio)pyrimidine is a compound of significant interest in medicinal chemistry and biological research due to its diverse applications and biological activities. This article examines its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and case studies.

Chemical Structure:

- Molecular Formula: C6H7ClN2OS

- Molecular Weight: 192.65 g/mol

Biological Applications

This compound is primarily studied for its role in:

- Medicinal Chemistry: It acts as an intermediate in the synthesis of antiviral and anticancer agents.

- Enzyme Inhibition: The compound has been utilized in studies focusing on enzyme inhibitors and receptor modulators, particularly in the context of cancer treatment .

The mechanism by which this compound exerts its biological effects varies depending on its application:

- Enzyme Inhibition: It may bind to the active site of enzymes, inhibiting their activity. This is crucial for developing drugs targeting specific pathways involved in diseases like cancer.

- Antiviral Activity: Some derivatives of pyrimidines have shown significant antiviral properties, indicating that this compound may similarly affect viral replication processes .

Case Studies

- Antiviral Activity Against Measles:

-

Cytotoxicity Against Cancer Cells:

- Research indicated that compounds related to this compound displayed moderate cytostatic activity against leukemia cell lines (L1210 and P388). The cytotoxic effects were less potent than other established treatments but warrant further investigation into structural modifications for enhanced efficacy .

Data Summary Table

Q & A

Q. What are the recommended synthetic routes for 4-chloro-2-methyl-6-(methylthio)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Chlorination : Reacting a hydroxyl or amino precursor with POCl₃ or PCl₅ under reflux to introduce the chloro group .

- Thioether Formation : Using sodium thiomethoxide (NaSMe) to substitute a leaving group (e.g., bromide) at the 6-position .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for high-temperature reactions) and stoichiometric ratios to minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- FTIR/FT-Raman : Identify functional groups (e.g., C-Cl at ~550 cm⁻¹, C-S stretching at 650–750 cm⁻¹) and confirm substituent positions .

- NMR : Use ¹H/¹³C NMR to assign methyl (δ 2.5–3.0 ppm) and methylthio (δ 2.1–2.3 ppm) groups. 2D-COSY or HSQC resolves overlapping signals .

- X-ray Crystallography : Determine bond lengths and angles (e.g., C-Cl bond ~1.73 Å, C-S bond ~1.81 Å) using single-crystal diffraction. Compare with analogous pyrimidine structures .

Q. What safety protocols are essential for handling and disposing of this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Store in airtight containers away from light/moisture .

- Waste Disposal : Segregate halogenated waste and coordinate with certified disposal agencies. Neutralize residual reactivity (e.g., quench with ethanol) before disposal .

Advanced Research Questions

Q. How do the chloro and methylthio substituents influence the compound’s reactivity in cross-coupling or substitution reactions?

- Methodological Answer :

- Chloro Group : Acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids). Reactivity order: Cl > SMe in SNAr reactions due to electronegativity .

- Methylthio Group : Participates in oxidation (to sulfoxide/sulfone) or alkylation. Use mCPBA for controlled oxidation to modify electronic properties .

- Kinetic Studies : Track substituent effects via Hammett plots or DFT calculations (B3LYP/6-311++G** level) .

Q. What computational approaches are used to model the electronic structure and intermolecular interactions of this pyrimidine derivative?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/cc-pVTZ level to predict HOMO-LUMO gaps (e.g., ~5.2 eV) and electrostatic potential maps .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess solubility. Use AMBER force fields for protein-ligand docking studies .

Q. How can researchers evaluate the biological activity of this compound, particularly in drug discovery contexts?

- Methodological Answer :

- Enzyme Assays : Test inhibition of dihydrofolate reductase (DHFR) or thymidylate synthase—common targets for pyrimidine analogs. Use UV-Vis spectroscopy to monitor NADPH oxidation .

- Molecular Docking : Employ AutoDock Vina to predict binding affinities with target proteins (e.g., EGFR kinase). Validate with crystallographic data from similar derivatives .

Q. What challenges arise in quantifying trace impurities or degradation products of this compound?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/water gradient) with ESI-MS detection. Calibrate against synthesized impurities (e.g., des-chloro byproduct).

- Stability Studies : Accelerate degradation under heat/light and monitor via GC-MS. Identify major degradation pathways (e.g., hydrolysis of C-S bond at pH < 3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.